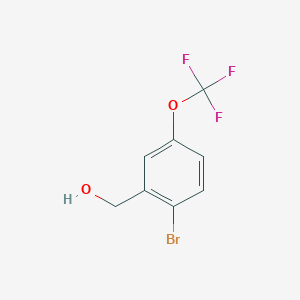

2-Bromo-5-(trifluoromethoxy)benzyl alcohol

Description

Significance of Halogenated and Fluorinated Aromatic Alcohols in Advanced Synthesis

Halogenated and fluorinated aromatic alcohols are crucial synthons in modern organic synthesis, particularly in the realm of medicinal chemistry. The incorporation of halogen atoms, such as bromine, can provide a handle for further chemical transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. rsc.org

Fluorine and fluorine-containing functional groups, like the trifluoromethoxy (-OCF3) group, are of particular interest in drug design. nih.gov The high electronegativity and unique steric profile of fluorine can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The trifluoromethoxy group, in particular, is more lipophilic than a methoxy (B1213986) group and can act as a bioisostere for other chemical moieties, offering a strategy to fine-tune the properties of a drug candidate.

The presence of a benzyl (B1604629) alcohol functionality adds another layer of synthetic utility. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. youtube.com This allows for the introduction of a wide range of other functional groups.

Overview of the Research Landscape for 2-Bromo-5-(trifluoromethoxy)benzyl alcohol

A comprehensive review of the current scientific literature reveals that dedicated research focusing solely on this compound is limited. The compound is primarily available through commercial chemical suppliers, indicating its use as a building block in more complex syntheses rather than being the end target of extensive research itself.

While specific studies on its synthesis and reactivity are not widely published, its constituent parts suggest its role as an intermediate. For instance, the synthesis of related bromo- and trifluoromethoxy-substituted benzoic acids and their subsequent reduction to benzyl alcohols is a known synthetic strategy. orgsyn.orgqub.ac.uk Patents in the field of medicinal chemistry often utilize similarly substituted benzyl alcohol derivatives as key intermediates in the synthesis of biologically active molecules, although specific mention of this compound (CAS 886763-15-1) in patent literature is not prominent in general searches. This suggests that while it holds potential, its application may be niche or part of proprietary research not yet widely disclosed in public domains.

Scope and Objectives of the Academic Investigation

This article aims to provide a thorough and scientifically accurate overview of this compound based on available chemical data and the broader understanding of related compounds. The objective is to detail its chemical and physical properties, discuss plausible synthetic routes, and explore its potential reactivity and applications within the framework of contemporary organic synthesis. By examining the known characteristics of its functional groups, this investigation will offer insights into the compound's significance as a building block in the design and synthesis of novel organic molecules.

Chemical and Physical Data

The known properties of this compound are summarized in the interactive table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C8H6BrF3O2 |

| Molecular Weight | 271.03 g/mol |

| CAS Number | 886763-15-1 |

| Appearance | White crystalline powder |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

[2-bromo-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBWTKTAWWYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382571 | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-15-1 | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Bromo 5 Trifluoromethoxy Benzyl Alcohol

Established Synthetic Pathways for 2-Bromo-5-(trifluoromethoxy)benzyl alcohol

Established synthetic strategies for a molecule like this compound would typically revolve around the sequential introduction of the desired substituents onto an aromatic ring, followed by the final functional group transformation to yield the benzylic alcohol. A plausible and common route involves the preparation of a key intermediate, such as 2-bromo-5-(trifluoromethoxy)benzoic acid or its corresponding aldehyde, which is then reduced to the target alcohol.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound logically begins with the acquisition or synthesis of a precursor molecule that contains at least one of the desired functional groups. A common starting material would be a benzene (B151609) ring substituted with a trifluoromethoxy group. For instance, 3-(trifluoromethoxy)toluene could serve as a viable precursor.

A general strategy involves the following transformations:

Starting Material Selection : A key precursor could be 3-(trifluoromethoxy)toluene.

Bromination : Introduction of a bromine atom at the correct position on the aromatic ring.

Oxidation : Conversion of the methyl group to a carboxylic acid.

Reduction : Reduction of the carboxylic acid to the benzyl (B1604629) alcohol.

Alternatively, a precursor already containing the bromine and trifluoromethoxy groups, such as 1-bromo-4-(trifluoromethoxy)benzene, could be utilized. This would then require the introduction of the hydroxymethyl group, possibly via formylation followed by reduction.

Bromination Strategies for Aromatic Scaffolds

The regioselective introduction of a bromine atom onto the aromatic ring is a critical step. The trifluoromethoxy (-OCF₃) group is known to be an ortho, para-directing, yet deactivating group for electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the fluorine atoms, which is somewhat counteracted by the lone pair resonance of the oxygen atom.

Starting from a meta-substituted precursor like 3-(trifluoromethoxy)toluene, electrophilic bromination would be expected to direct the incoming bromine atom to the positions ortho and para to the trifluoromethoxy group. The position para to the trifluoromethoxy group is also ortho to the methyl group, making it a sterically and electronically favorable position for substitution.

Common brominating agents for such transformations include:

N-Bromosuccinimide (NBS) : Often used with a catalyst in a suitable solvent.

Bromine (Br₂) : Typically in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.

For deactivated aromatic rings, harsher conditions or more reactive brominating species might be necessary. For instance, bromination of deactivated aromatics has been achieved using bromine trifluoride without a catalyst. A patent for the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid utilizes N-bromosuccinimide in the presence of sulfuric acid and a bromination initiator.

Advanced Synthetic Approaches and Innovations

Catalytic Methodologies in this compound Production

Catalytic hydrogenation represents a significant alternative to the use of stoichiometric reducing agents like boranes for the production of this compound. This approach involves the reaction of the precursor, 2-bromo-5-(trifluoromethoxy)benzoic acid, with hydrogen gas in the presence of a metal catalyst. This method is often preferred in industrial settings due to advantages in cost, safety, and waste reduction.

The key challenge in the catalytic hydrogenation of halogenated aromatic carboxylic acids is achieving chemoselectivity. The catalyst must selectively reduce the carboxylic acid group to an alcohol without promoting the hydrogenolysis of the carbon-bromine bond or the hydrogenation of the aromatic ring. For the synthesis of benzyl alcohols from benzoic acids, various catalytic systems have been investigated.

One promising catalytic system for the selective hydrogenation of benzoic acid to benzyl alcohol utilizes a Platinum-Tin (Pt/SnO2) catalyst. Research has demonstrated that this catalyst can achieve high selectivity (97%) for benzyl alcohol at high conversion rates (98%) of benzoic acid. The interaction between the platinum and the tin oxide support is believed to be crucial for activating the carboxylic acid group towards reduction while suppressing the undesired side reactions.

Another effective catalytic system involves the use of Ruthenium-Tin (Ru-Sn) catalysts supported on alumina (B75360) (Al2O3). These catalysts have also shown high selectivity for the formation of benzyl alcohol from benzoic acid. In these systems, it is proposed that the tin component plays a role in activating the carboxylic acid group, while ruthenium activates the hydrogen.

The table below summarizes key findings for the catalytic hydrogenation of benzoic acid, which serve as a model for the synthesis of this compound.

| Catalyst System | Support | Temperature (°C) | Pressure (bar H2) | Selectivity to Benzyl Alcohol (%) | Reference |

| Pt/SnO2 | SnO2 | 190 | 30 | 97 | |

| Ru-Sn/Al2O3 | Al2O3 | 200-240 | 38-88 | High |

The application of these catalytic systems to the synthesis of this compound would require optimization of the reaction conditions to account for the electronic effects of the bromo and trifluoromethoxy substituents.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and economically viable production processes. The twelve principles of green chemistry provide a framework for chemists to design and improve chemical processes to minimize their environmental impact.

In the context of producing this compound, several green chemistry principles are particularly relevant:

Atom Economy: The reduction of 2-bromo-5-(trifluoromethoxy)benzoic acid to the corresponding benzyl alcohol is an addition reaction, which generally has a high atom economy. In the case of catalytic hydrogenation with H2, the only theoretical byproduct is water, leading to a very high atom economy. The use of borane (B79455) reagents, such as BH3·THF, results in a lower atom economy due to the formation of boron-containing byproducts that need to be separated and treated.

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green synthesis. For the borane-based reduction, THF is a common solvent. While effective, efforts to replace it with greener alternatives are ongoing. For catalytic hydrogenations, the use of water or other environmentally benign solvents is being explored. A binary solvent system of 1,4-dioxane (B91453) and water has been shown to be effective in the hydrogenation of benzoic acid, potentially reducing the reliance on more hazardous organic solvents.

Design for Energy Efficiency: Catalytic reactions that can be conducted under milder conditions of temperature and pressure are more energy-efficient. The development of catalysts that are active at lower temperatures and pressures is a key goal of green chemistry research. For instance, the Pt/SnO2 catalyzed hydrogenation of benzoic acid operates at significantly milder conditions than many previously reported methods.

The table below outlines the green chemistry considerations for the two primary synthetic routes to this compound.

| Green Chemistry Principle | Borane Reduction (e.g., BH3·THF) | Catalytic Hydrogenation (e.g., Pt/SnO2) |

| Atom Economy | Lower, due to stoichiometric borane reagent. | Higher, with H2 as the reducing agent. |

| Catalysis vs. Stoichiometry | Stoichiometric reagent required. | Catalytic, with potential for catalyst recycling. |

| Safer Solvents | Often requires ethereal solvents like THF. | Can potentially be run in greener solvents, including water mixtures. |

| Energy Efficiency | Typically requires reflux conditions. | Can be optimized for lower temperatures and pressures. |

Process Optimization and Scalability Considerations in this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful consideration of several optimization and scalability factors. For the production of this compound, these considerations are crucial for ensuring a safe, efficient, and cost-effective manufacturing process.

Process Optimization:

The primary goals of process optimization are to maximize the yield and purity of the product while minimizing reaction times, energy consumption, and waste generation. For the synthesis of this compound, key parameters to optimize include:

Reagent and Catalyst Loading: In both the borane reduction and catalytic hydrogenation routes, the amount of reducing agent or catalyst used will significantly impact the reaction rate and cost. Optimization studies would aim to find the minimum amount of reagent or catalyst needed to achieve complete conversion of the starting material in a reasonable timeframe.

Reaction Temperature and Pressure: These parameters are critical for controlling the reaction rate and selectivity. For catalytic hydrogenation, a delicate balance must be struck to ensure the reduction of the carboxylic acid without causing unwanted side reactions.

Solvent Selection and Concentration: The choice of solvent can affect the solubility of the reactants and catalyst, as well as the reaction kinetics. The concentration of the starting material is also a key factor in maximizing reactor throughput.

Workup and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve optimizing extraction, crystallization, or distillation procedures to maximize recovery and purity.

Scalability Considerations:

Scaling up a chemical process from the lab to a manufacturing plant introduces several challenges that must be addressed:

Heat and Mass Transfer: In large reactors, efficient mixing and heat transfer become more difficult to manage. Exothermic reactions, such as the quenching of borane reductions, require robust cooling systems to prevent runaway reactions. In catalytic hydrogenations, ensuring good contact between the solid catalyst, liquid substrate, and hydrogen gas is essential for achieving high reaction rates.

Safety: The use of flammable solvents like THF and pyrophoric reagents like boranes requires stringent safety protocols and specialized equipment for large-scale operations. The handling of high-pressure hydrogen gas in catalytic processes also presents significant safety challenges.

Catalyst Handling and Recovery: For catalytic processes, the practical aspects of handling the catalyst on a large scale, including charging it to the reactor, separating it from the reaction mixture, and recycling it, are major considerations. The stability and lifetime of the catalyst under industrial conditions are also critical for the economic viability of the process.

Waste Management: The disposal of byproducts and waste streams from the reaction and workup must be managed in an environmentally responsible and cost-effective manner.

The table below summarizes some of the key process optimization and scalability considerations for the synthesis of this compound.

| Parameter | Borane Reduction | Catalytic Hydrogenation |

| Key Optimization Variables | Reagent stoichiometry, temperature, quench procedure. | Catalyst loading, temperature, pressure, agitation speed. |

| Major Scalability Challenges | Handling of pyrophoric reagents, heat management during quench. | High-pressure equipment, catalyst handling and separation, mass transfer limitations. |

| Safety Concerns | Flammable solvents, pyrophoric borane, hydrogen evolution during quench. | Flammable hydrogen gas, catalyst handling. |

| Waste Streams | Boron-containing byproducts, solvent waste. | Spent catalyst, solvent waste. |

Article on this compound Reactivity Remains Elusive Due to Lack of Published Research

An in-depth article detailing the chemical reactivity and mechanistic investigations of this compound, with the CAS Number 886763-15-1, cannot be generated at this time due to a significant lack of available scientific literature and research data. Extensive searches for specific reaction pathways, including oxidation, esterification, etherification, and various substitution reactions, have yielded no detailed experimental findings for this particular compound.

While the existence of this compound is confirmed through its unique CAS identifier and listings by several chemical suppliers, peer-reviewed articles and patents outlining its synthesis, reactivity profile, or mechanistic studies appear to be non-existent in accessible databases.

General principles of organic chemistry allow for predictions about the compound's likely behavior. The benzylic alcohol group is expected to undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification at the hydroxyl group. The aromatic ring, substituted with a bromine atom and a trifluoromethoxy group, is anticipated to participate in electrophilic and potentially nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the trifluoromethoxy group and the halogen would deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the positions ortho and para to the activating hydroxymethyl group, and meta to the deactivating groups. However, without specific experimental data, any detailed discussion would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Data tables, which are crucial for a comprehensive scientific article, require concrete experimental results such as reaction conditions, yields, and product characterization. The absence of such data for this compound makes the creation of these essential components impossible.

Further research and publication in the field of organic chemistry are required before a detailed and authoritative article on the reactivity of this compound can be composed.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Trifluoromethoxy Benzyl Alcohol

Aromatic Ring Reactivity

Cross-Coupling Reactions of the Aryl Bromide

The aryl bromide component of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. This is a versatile method for creating biaryl structures or introducing alkyl or vinyl groups at the 2-position of the benzyl (B1604629) alcohol.

Heck Reaction: In a Heck reaction, the aryl bromide would be coupled with an alkene. This transformation is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing access to arylethynyl compounds. These products can be valuable intermediates for further synthetic elaborations. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key method for the synthesis of arylamines.

While specific conditions for this compound are not readily found, general conditions for these reactions often employ a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and a base (e.g., K₂CO₃, Cs₂CO₃). The choice of ligand and base is crucial and often needs to be optimized for a specific substrate.

Mechanistic Studies of Transformations involving this compound

Detailed mechanistic studies specifically on this compound are scarce. However, the influence of its constituent functional groups allows for a discussion of plausible mechanistic pathways based on well-established principles.

Radical Reaction Mechanisms for C-C Bond Formation

Beyond traditional polar, two-electron reaction mechanisms, the aryl bromide of this molecule can participate in radical reactions to form C-C bonds. These reactions are typically initiated by a radical initiator (e.g., AIBN) or through photoredox catalysis.

A plausible radical-mediated C-C bond formation could involve the following steps:

Radical Generation: A radical initiator generates a radical species which can abstract the bromine atom from this compound, forming an aryl radical.

Radical Addition: This aryl radical can then add to an unsaturated partner, such as an alkene or alkyne, to form a new C-C bond and a new radical intermediate.

Propagation/Termination: The newly formed radical can then propagate the chain reaction or be quenched in a termination step.

Such radical cyclizations or intermolecular additions provide alternative synthetic routes to complex molecules that can be complementary to traditional cross-coupling methods. The presence of the trifluoromethoxy group may influence the stability and reactivity of the aryl radical intermediate.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of the reactions involving this compound requires kinetic and thermodynamic analysis.

Kinetic Analysis: Kinetic studies would measure the rate of reaction under various conditions (e.g., concentration of reactants, catalyst, temperature) to determine the reaction order and rate law. For instance, in a palladium-catalyzed cross-coupling reaction, kinetic analysis can help to identify the rate-determining step, which could be the oxidative addition, transmetalation, or reductive elimination. Isotope labeling studies, such as using a deuterated benzyl alcohol, can provide further insight into bond-breaking events in the rate-determining step. nih.gov

Thermodynamic Analysis: Thermodynamic data provides information on the feasibility of a reaction pathway by determining the change in Gibbs free energy (ΔG). For example, the equilibrium position of a reaction and the relative stability of intermediates and products can be assessed. Computational chemistry can be a powerful tool to model reaction pathways and calculate the energies of transition states and intermediates, providing a theoretical framework to complement experimental findings.

Influence of Substituents (Bromo, Trifluoromethoxy) on Reaction Mechanisms

The bromo and trifluoromethoxy substituents exert significant electronic and steric effects that modulate the reactivity of the molecule.

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution and is the key reactive site in cross-coupling reactions. Its polarizable C-Br bond is susceptible to oxidative addition by transition metal catalysts.

Trifluoromethoxy Group (-OCF₃): This group has a complex electronic nature.

Inductive Effect: Due to the high electronegativity of the fluorine atoms, the -OCF₃ group is strongly electron-withdrawing through the sigma bond network (a strong -I effect). This deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution. In the context of cross-coupling, this electron-withdrawing nature can influence the rate of oxidative addition.

Resonance Effect: The oxygen atom has lone pairs that can be donated to the aromatic ring via resonance (a +R effect). However, this resonance donation is significantly diminished by the electron-withdrawing fluorine atoms.

The interplay of these electronic effects, along with potential steric hindrance, will ultimately determine the optimal reaction conditions and the outcome of chemical transformations involving this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Trifluoromethoxy Benzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and trifluoromethoxy substituents. The bromine atom, being an ortho-, para-director with a deactivating inductive effect, and the trifluoromethoxy group, a meta-director with strong electron-withdrawing properties, will cause the aromatic protons to appear in the downfield region, typically between δ 7.0 and 8.0 ppm.

Based on the substitution pattern, three aromatic protons will be present, likely showing complex splitting patterns due to spin-spin coupling. The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed between δ 2.0 and 4.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.80 | m | - |

| CH₂ | ~4.7 | s | - |

| OH | 2.0 - 4.0 | br s | - |

Note: The predicted values are based on the analysis of similar compounds such as 2-bromobenzyl alcohol and 2-(trifluoromethyl)benzyl alcohol. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will display six distinct signals due to the different electronic environments created by the substituents. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift in the range of δ 110-125 ppm. The carbon bearing the trifluoromethoxy group (C-OCF₃) will be significantly influenced by the strong electron-withdrawing nature of the OCF₃ group, and its signal is predicted to appear around δ 148-152 ppm, likely showing a quartet splitting due to coupling with the fluorine atoms. The carbon of the trifluoromethyl group itself will appear as a quartet with a large coupling constant. The benzylic carbon (-CH₂OH) is expected to resonate around δ 60-65 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 115 - 125 |

| C-OCF₃ | 148 - 152 (q) |

| Aromatic C-H | 120 - 135 |

| Aromatic C-CH₂OH | 138 - 142 |

| CH₂OH | 60 - 65 |

| CF₃ | ~123 (q) |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a unique fingerprint for the -OCF₃ group. Based on data for similar aromatic trifluoromethoxy compounds, the chemical shift is anticipated to be in the range of δ -58 to -62 ppm relative to a standard such as CFCl₃. The signal will likely appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting, although long-range couplings are a possibility.

COSY: This experiment would reveal correlations between coupled protons. In the case of this compound, it would primarily show correlations among the aromatic protons, helping to elucidate their substitution pattern on the benzene (B151609) ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the aromatic C-H carbons and the benzylic -CH₂- carbon by correlating them to their attached protons.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-Br and C-OCF₃, by observing their long-range correlations with nearby protons. For instance, the benzylic protons would be expected to show a correlation to the aromatic carbon to which the CH₂OH group is attached (C-1), as well as to the adjacent aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful method for identifying the functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The presence of the trifluoromethoxy group will give rise to strong C-F stretching absorptions, typically in the range of 1000-1300 cm⁻¹. The C-O stretching of the alcohol will be observed around 1000-1260 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations will cause several bands in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-F Stretch (CF₃) | 1000 - 1300 | Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the molecular vibrations of a compound, offering a fingerprint of its structural composition. While a specific Raman spectrum for this compound is not widely published, the expected vibrational modes can be predicted by examining related structures, such as other substituted benzyl (B1604629) alcohols. theaic.orgresearchgate.net The key functional groups in this compound—the substituted benzene ring, the trifluoromethoxy group, the bromo substituent, and the benzyl alcohol moiety—will each exhibit characteristic Raman shifts.

The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. theaic.org The C-C stretching vibrations within the benzene ring usually appear as a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The substitution pattern on the benzene ring will influence the exact position and intensity of these peaks.

The vibrations of the trifluoromethoxy (-OCF₃) group are expected to be prominent. The C-F stretching modes are typically strong and found in the region of 1000-1300 cm⁻¹. The C-O stretching of the ether linkage will also be present in this region. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-700 cm⁻¹.

The benzyl alcohol moiety will contribute with its own characteristic vibrations. The C-O stretching of the alcohol group is anticipated around 1000-1200 cm⁻¹, and the O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹ in the Raman spectrum.

A hypothetical table of the principal Raman active vibrational modes for this compound is presented below, based on typical values for similar functional groups.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3200-3600 (broad) | Alcohol |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| CH₂ Stretch | 2850-2960 | Benzyl Group |

| C=C Aromatic Stretch | 1400-1600 | Benzene Ring |

| C-F Stretch | 1000-1300 | Trifluoromethoxy Group |

| C-O Stretch (Ether) | 1000-1300 | Trifluoromethoxy Group |

| C-O Stretch (Alcohol) | 1000-1200 | Alcohol |

| C-Br Stretch | 500-700 | Bromo Substituent |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

In GC-MS, the sample is first separated in a gas chromatograph and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is a unique characteristic of the molecule. For this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of benzyl alcohol derivatives typically involves the loss of the hydroxyl group (-OH), a hydrogen atom, or the entire hydroxymethyl group (-CH₂OH). nist.gov The benzylic position is prone to cleavage due to the stability of the resulting benzyl cation.

For this compound, some of the expected key fragmentation pathways would include:

Loss of H₂O: A peak at M-18, resulting from the elimination of a water molecule.

Loss of OH: A peak at M-17, from the loss of the hydroxyl radical.

Loss of CH₂OH: A peak at M-31, corresponding to the loss of the hydroxymethyl radical.

Loss of Br: A peak at M-79/81, from the cleavage of the carbon-bromine bond.

Loss of OCF₃: A peak at M-85, corresponding to the loss of the trifluoromethoxy radical.

A plausible fragmentation pattern is summarized in the table below.

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

| 254/256 | [C₈H₆BrF₃O]⁺ | Molecular Ion (M⁺) |

| 237/239 | [C₈H₅BrF₃]⁺ | OH |

| 225/227 | [C₇H₅BrF₃]⁺ | CH₂OH |

| 175 | [C₈H₆F₃O]⁺ | Br |

| 169 | [C₇H₃BrO]⁺ | OCF₃ |

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in the confirmation of a new or synthesized compound. The calculated monoisotopic mass of this compound (C₈H₆BrF₃O) is 253.95541 Da. uni.lu An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₈H₆BrF₃O |

| Calculated Monoisotopic Mass | 253.95541 Da |

| Expected [M+H]⁺ | 254.96269 |

| Expected [M+Na]⁺ | 276.94463 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. While a crystal structure for this specific compound is not publicly available, the presence of a heavy atom like bromine often facilitates the crystallographic analysis. lifechemicals.comchembridge.com

A crystallographic study would reveal the conformation of the benzyl alcohol group relative to the substituted benzene ring and detail the packing of the molecules in the crystal lattice. Hydrogen bonding involving the alcohol group is a common feature in the crystal structures of benzyl alcohols and would be expected to play a significant role in the solid-state packing of this compound. nih.gov The bromine and trifluoromethoxy substituents would also influence the crystal packing through halogen bonding and other non-covalent interactions. Obtaining a crystal structure of this compound would be a crucial step in its complete structural elucidation.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Trifluoromethoxy Benzyl Alcohol

Spectroscopic Property Prediction and Validation

Computational methods are not only predictive but also serve as a tool for validating experimental results. By simulating spectra, researchers can confirm structural assignments and gain a deeper understanding of the electronic transitions and magnetic environments within a molecule.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, particularly for confirming the structure of newly synthesized compounds or for distinguishing between isomers. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. acs.orgresearchgate.net

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). rsc.org Then, a GIAO calculation is performed on this optimized structure to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

For 2-bromo-5-(trifluoromethoxy)benzyl alcohol, this technique is especially useful. It can predict the chemical shifts for all protons and carbons, helping to assign the complex aromatic region of the spectrum. Crucially, it can also predict the ¹⁹F chemical shift for the trifluoromethoxy group, which is a powerful diagnostic tool due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. acs.orgrsc.org Comparing the calculated shifts to experimental data provides a robust validation of the computed structure. acs.org

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts

This table provides a hypothetical comparison of calculated and experimental NMR chemical shifts (in ppm) for selected nuclei in this compound.

| Nucleus | Atom Description | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (GIAO) |

| ¹H NMR | H of -CH₂OH | 4.72 | 4.68 |

| H of -OH | 2.15 | 2.20 | |

| Aromatic H (ortho to -CH₂OH) | 7.55 | 7.51 | |

| ¹³C NMR | C of -CH₂OH | 63.8 | 64.1 |

| C-Br | 115.2 | 114.9 | |

| C-OCF₃ | 149.5 (quartet) | 149.8 | |

| C of -CF₃ | 121.0 (quartet) | 121.3 | |

| ¹⁹F NMR | F of -OCF₃ | -58.9 | -59.2 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, a cornerstone of molecular characterization, can be powerfully complemented by computational methods. DFT calculations are routinely employed to predict the infrared (IR) and Raman spectra of molecules. For this compound, these calculations would reveal the frequencies and corresponding normal modes of vibration.

The vibrational modes can be categorized as follows:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

CH₂ stretching: The methylene (B1212753) group of the benzyl (B1604629) alcohol would exhibit symmetric and asymmetric stretching vibrations.

C-O stretching: The alcohol C-O bond stretching is expected in the 1260-1000 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is anticipated at lower frequencies, typically in the 600-500 cm⁻¹ region.

CF₃ and O-CF₃ vibrations: The trifluoromethoxy group would have characteristic stretching and bending vibrations.

Aromatic ring vibrations: The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ range.

A theoretical vibrational analysis would provide a detailed assignment for each peak in the experimental spectrum, offering a deeper understanding of the molecule's structural dynamics.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes, as specific experimental or computational data for this exact compound is not available in the provided search results. The values are based on general ranges for similar functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| CH₂ Asymmetric Stretch | ~2960 | Benzyl Alcohol |

| CH₂ Symmetric Stretch | ~2870 | Benzyl Alcohol |

| C=C Aromatic Stretch | 1600 - 1450 | Benzene Ring |

| C-O Stretch | 1260 - 1000 | Alcohol |

| O-CF₃ Stretch | 1250 - 1050 | Trifluoromethoxy |

| C-Br Stretch | 600 - 500 | Bromo |

UV-Vis Absorption Spectra Simulation using Time-Dependent DFT (TD-DFT)

The electronic transitions of this compound can be predicted using TD-DFT calculations. This method provides information about the absorption wavelengths (λmax), excitation energies, and oscillator strengths of the electronic transitions. For aromatic compounds, the UV-Vis spectrum is dominated by π → π* and n → π* transitions. The presence of the bromine and trifluoromethoxy substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzyl alcohol due to the extension of the conjugated system and the influence of the electron-withdrawing groups.

Computational studies on similar molecules, such as 4-(Trifluoromethoxy)benzylbromide, have shown that TD-DFT can accurately predict electronic transitions. ijsrset.com These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

Table 2: Predicted UV-Vis Absorption Data for this compound using TD-DFT (Illustrative) This table is for illustrative purposes, as specific experimental or computational data for this exact compound is not available in the provided search results. The values are hypothetical and based on general principles of UV-Vis spectroscopy and TD-DFT calculations.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Excitation Energy (eV) |

|---|---|---|---|

| π → π | ~275 | ~0.15 | ~4.51 |

| π → π | ~220 | ~0.80 | ~5.63 |

| n → π* | ~300 | ~0.01 | ~4.13 |

Reactivity and Mechanism Prediction

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms.

Global and Local Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. These descriptors include:

HOMO-LUMO gap (ΔE): A smaller gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the aromatic ring and the oxygen atom of the alcohol group are susceptible to electrophilic attack, while the carbon atom attached to the bromine might be a site for nucleophilic attack.

Transition State Analysis and Reaction Energetics

Computational methods can be used to model reaction pathways, locate transition states, and calculate activation energies. This is crucial for understanding reaction mechanisms and predicting reaction kinetics. For instance, the oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid could be modeled to understand the energetics of the process.

Non-linear Optical (NLO) Properties Calculations

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. DFT calculations can predict the first-order hyperpolarizability (β) of a molecule. The presence of electron-donating (hydroxyl) and electron-withdrawing (bromo and trifluoromethoxy) groups on the aromatic ring can enhance NLO properties. Theoretical calculations on similar substituted benzenes have demonstrated the utility of DFT in predicting NLO behavior.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the solid state. acs.orgcapes.gov.brmq.edu.aunih.goviucr.org By mapping properties such as d_norm, d_i, and d_e onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and halogen bonds.

For this compound, one would expect the following key interactions to govern its crystal packing:

O-H···O Hydrogen Bonds: The primary interaction would likely be the hydrogen bonding between the alcohol groups of adjacent molecules, forming chains or dimers.

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic and methylene hydrogens with the oxygen and fluorine atoms.

Br···O or Br···F Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms of neighboring molecules.

π···π Stacking: Interactions between the aromatic rings of adjacent molecules.

Applications of 2 Bromo 5 Trifluoromethoxy Benzyl Alcohol in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Complex Organic Molecule Synthesis

2-Bromo-5-(trifluoromethoxy)benzyl alcohol and its structural isomers are valuable intermediates in organic synthesis. The presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group on the phenyl ring provides multiple reaction sites for diverse chemical transformations. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The benzyl (B1604629) alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a precursor for ether and ester linkages. The trifluoromethoxy group, known for its high lipophilicity and metabolic stability, is a key feature for modulating the physicochemical properties of the target molecules.

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

While specific, publicly available research on the direct application of this compound in the synthesis of commercial active pharmaceutical ingredients (APIs) is limited, its structural motifs are found in various developmental and patented pharmaceutical compounds. The utility of its isomer, (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, has been demonstrated in the synthesis of tethydroimidazo[1,5-d] cymitquimica.comoxazepine derivatives. In a patented synthetic route, (5-Bromo-2-(trifluoromethoxy)phenyl)methanol was reacted with chloromethyl methyl ether in the presence of N,N-diisopropylethylamine (DIPEA) to protect the alcohol, a key step towards the synthesis of these complex heterocyclic scaffolds which have potential applications in medicinal chemistry. google.com

The general class of brominated and trifluoromethoxylated phenylmethanols are recognized as important building blocks for creating complex molecules for pharmaceuticals. The combination of the reactive bromine handle for cross-coupling reactions and the trifluoromethoxy group for tuning drug-like properties makes these compounds attractive starting materials for drug discovery programs.

Precursor for Agrochemicals and Specialty Chemicals

The development of novel agrochemicals often parallels that of pharmaceuticals, with a focus on creating molecules with high efficacy and appropriate environmental persistence. Fluorinated compounds, in particular, play a significant role in modern agrochemicals. The structural features of this compound make it a plausible precursor for new herbicides, fungicides, and insecticides. For instance, the trifluoromethoxy group is a known feature in several commercial agrochemicals.

Similarly, in the realm of specialty chemicals, this compound can serve as a monomer or a synthetic intermediate for high-performance polymers, liquid crystals, and other advanced materials where specific electronic and physical properties are required. The presence of the trifluoromethoxy group can enhance thermal stability and hydrophobicity in the final materials.

Medicinal Chemistry and Drug Discovery Applications

The trifluoromethoxy group is often considered a "super-methyl" group in medicinal chemistry due to its similar size but vastly different electronic properties. It is highly lipophilic and can significantly improve a drug's ability to cross cell membranes and the blood-brain barrier. Furthermore, it is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore how modifications at the bromine, hydroxyl, and trifluoromethoxy positions, as well as the aromatic ring itself, affect the compound's interaction with a biological target.

Molecular Docking and Ligand-Protein Interaction Studies of Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a potential drug molecule (the ligand) binds to a protein target.

For compounds derived from this compound, molecular docking studies would be invaluable for understanding their potential mechanism of action at a molecular level. These studies could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the active site of a target protein. The trifluoromethoxy group, with its unique electronic and steric properties, would be of particular interest in these simulations. While specific molecular docking studies for derivatives of this compound have not been identified in public-domain research, this remains a critical step in the rational design of new therapeutic agents based on this scaffold.

Design of Bioactive Molecules Incorporating the this compound Moiety

The rational design of bioactive molecules often leverages the specific physicochemical properties imparted by key functional groups. The 2-bromo-5-(trifluoromethoxy)benzyl moiety serves as a privileged scaffold, combining features that are highly desirable in drug discovery. The trifluoromethoxy (-OCF₃) group is a lipophilic, electron-withdrawing substituent known for its exceptional metabolic stability due to the strength of the carbon-fluorine bonds. mdpi.comnih.gov This stability can protect adjacent parts of a molecule from oxidative metabolism, a crucial factor in enhancing a drug candidate's pharmacokinetic profile.

The incorporation of the -OCF₃ group can significantly modulate a molecule's properties:

Lipophilicity and Permeability : The trifluoromethoxy group is more lipophilic than a methoxy (B1213986) group and can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. mdpi.com This is exemplified in drugs like riluzole, which contains a trifluoromethoxy group and is used for the neurodegenerative disease amyotrophic lateral sclerosis. mdpi.com

Metabolic Stability : The C-F bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com

Receptor Binding : The group's electronic and steric properties can influence how a molecule interacts with its biological target, potentially improving binding affinity and selectivity. mdpi.comwikipedia.org

The bromo-benzyl alcohol portion of the molecule provides a versatile platform for synthetic elaboration. The bromine atom is a key handle for cross-coupling reactions, while the benzylic alcohol can be readily modified to introduce a variety of other functional groups. This dual functionality allows for the systematic exploration of chemical space around the core scaffold. For instance, scaffolds containing a bromo-benzyl unit have been utilized in the synthesis of novel anticancer agents, demonstrating the utility of this structural motif in medicinal chemistry. nih.gov By combining the stability of the trifluoromethoxy group with the synthetic flexibility of the bromo-benzyl alcohol core, chemists can design libraries of diverse compounds for screening against various biological targets.

Derivatization Strategies for Functionalization and Diversification

The strategic value of this compound lies in its capacity to be chemically modified at three distinct positions: the benzylic alcohol, the aryl bromide, and the trifluoromethoxy group. This allows for extensive functionalization and the creation of diverse molecular architectures.

Modifications at the Benzylic Alcohol Position (e.g., Etherification, Esterification)

The primary alcohol of the benzyl group is a prime site for introducing diversity. Standard organic transformations can be applied to convert the hydroxyl group into a wide range of other functionalities.

Etherification : The benzylic alcohol can be converted to a benzyl ether through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, greener methods using iron(III) chloride as a catalyst for the dehydration of benzyl alcohols to form symmetrical ethers have been developed. nih.gov Such modifications can alter the polarity and hydrogen-bonding capabilities of the molecule, which can be critical for optimizing interactions with a biological target.

Esterification : The alcohol can be readily esterified by reacting it with carboxylic acids, acid chlorides, or anhydrides. This introduces a carbonyl group and an additional variable R-group, significantly expanding the structural possibilities. Esterification can be used to create prodrugs, where the ester is later cleaved in vivo to release the active alcohol.

Interactive Table: Potential Modifications at the Benzylic Alcohol Position

| Reaction Type | Reagents | Product Type | Potential Impact |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH) | Benzyl Ether | Increased lipophilicity, altered H-bonding |

| Esterification | Carboxylic acid, Catalyst (e.g., H₂SO₄) | Benzyl Ester | Prodrug potential, altered polarity |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Benzaldehyde | Key intermediate for further synthesis |

Transformations of the Aryl Bromide (e.g., Suzuki, Sonogashira Couplings)

The bromine atom on the aromatic ring is an exceptionally versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and allow for the connection of the aryl core to a vast array of other molecular fragments.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (boronic acid or boronic ester). nih.govnih.gov It is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid partners. nih.gov This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the bromine position, dramatically diversifying the molecular structure. rsc.orgresearchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.net The resulting aryl-alkyne products are valuable intermediates themselves and can be further transformed, or the alkyne can be a key structural element in the final bioactive molecule. The Sonogashira reaction is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst. researchgate.net

Interactive Table: Key Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Aryl-Alkynyl |

| Heck | Alkene | Pd catalyst + Base | Aryl-Alkenyl |

Chemical Conversions of the Trifluoromethoxy Group

Direct chemical transformations of an aromatic trifluoromethoxy group are rare and challenging to achieve without disrupting the rest of the molecule. While methods for the transformation of the related trifluoromethyl (-CF₃) group have been developed, they often require specific neighboring group participation or harsh conditions that are not readily applicable to the -OCF₃ group. tcichemicals.com Therefore, in the context of derivatization, the trifluoromethoxy group is typically regarded as a stable, non-transformable spectator group whose primary role is to modulate the physicochemical properties of the molecule rather than to serve as a handle for further chemical reactions. Its main contribution is to enhance lipophilicity and block metabolic oxidation at its position on the aromatic ring. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol and its derivatives is likely to move towards more environmentally friendly and efficient methodologies. A key area of development will be the adoption of sustainable practices that minimize waste and energy consumption.

Enzymatic Catalysis : Biocatalysis, particularly using enzymes, presents a promising green alternative for synthesizing fluorinated compounds. nih.gov Enzymes like P450s can perform a variety of reactions, including hydroxylation, which could be engineered to produce specific benzyl (B1604629) alcohol derivatives. nih.gov Future research could focus on discovering or engineering enzymes that can selectively synthesize or modify this compound, offering high selectivity and reducing the need for harsh reagents. nih.gov

Solvent-Free Oxidation : Research into the solvent-free oxidation of benzyl alcohols using heterogeneous catalysts, such as ruthenium supported on alumina (B75360), showcases a path toward greener processes. mdpi.com This method, which can proceed via a dehydrogenation mechanism, could be adapted for the synthesis of aldehydes and carboxylic acids from this compound with high selectivity and reusability of the catalyst. mdpi.com

Multi-Component Reactions (MCRs) : One-pot synthesis methodologies, like the Ugi-Zhu three-component reaction combined with subsequent cascade sequences, have proven effective for creating complex fluorinated heterocyclic compounds. mdpi.com Applying MCR principles could lead to the rapid and efficient construction of diverse molecular libraries starting from this compound or its corresponding aldehyde.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactivity of the bromo and alcohol groups, suggest a rich and largely unexplored reaction profile for this molecule.

Selective Cross-Coupling : The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is a standard and powerful tool for creating carbon-carbon and carbon-heteroatom bonds. ossila.com Future work will likely explore the selective functionalization at the bromine position while preserving the benzyl alcohol moiety, or after its transformation into other functional groups.

Influence on Stereoselectivity : The presence of electron-withdrawing groups on benzyl ethers, such as trifluoromethyl groups, has been shown to significantly influence the stereoselectivity of glycosylation reactions. nih.gov It is plausible that the trifluoromethoxy group in this compound could be leveraged similarly. Research could investigate its use as a temporary protecting group in carbohydrate chemistry to direct the formation of specific, and often challenging, 1,2-cis glycosidic linkages. nih.gov

Modulation of Elimination Reactions : Research on analogous structures has shown that a benzylic trifluoromethyl (CF3) group can lower the activation energy and accelerate 1,6-elimination reactions. nih.gov This principle is crucial in the design of "caged" compounds that release an active molecule in response to a specific trigger. The electronically similar trifluoromethoxy (OCF3) group on the aromatic ring is expected to influence the stability of intermediates in similar elimination pathways, an area that warrants detailed mechanistic investigation.

Advanced Applications in Material Science and Biological Probes

The fluorine content and versatile functional groups of this compound make it an attractive candidate for applications in both material science and bio-organic chemistry.

Organic Electronics : Fluorinated building blocks are integral to the development of advanced materials for organic light-emitting diodes (OLEDs). ossila.com For instance, related compounds like 2-bromo-5-fluorobenzonitrile (B41413) are used to synthesize molecules exhibiting thermally activated delayed fluorescence (TADF). ossila.com Future studies could explore the incorporation of the 2-bromo-5-(trifluoromethoxy)phenyl motif into novel TADF emitters or other organic electronic materials, where the trifluoromethoxy group can enhance metabolic stability and tune electronic properties.

Biological Probes : The development of fluorescent probes for detecting specific biological analytes is a rapidly advancing field. mdpi.com A promising strategy involves using cleavable "caging" groups that mask a fluorophore, releasing it only in the presence of the target analyte. nih.gov The trifluoromethoxybenzyl group, derived from this compound, could be developed as a novel caging group. Its cleavage and subsequent 1,6-elimination could be triggered by a specific biological event, leading to a fluorescent signal. This approach has been successfully demonstrated with a related α-CF3-benzyl group for the detection of hydrogen sulfide (B99878) (H2S). nih.gov

Table 1: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale | Related Research Analogy |

|---|---|---|---|

| Material Science | TADF Emitters for OLEDs | Incorporation of fluorinated motifs can tune electronic properties and enhance material stability. | Synthesis of TADF dyes from 2-bromo-5-fluorobenzonitrile. ossila.com |

| Medicinal Chemistry | Scaffolds for Drug Discovery | The trifluoromethoxy group improves metabolic stability and receptor binding affinity. The bromo-handle allows for diverse modifications. | General principles of fluorine in medicinal chemistry. |

| Bio-organic Chemistry | Caging Groups for Biological Probes | The trifluoromethoxybenzyl moiety could be designed for triggered release of fluorophores or drugs via 1,6-elimination. | Use of α-CF3-benzyl groups in probes for H2S detection. nih.gov |

| Carbohydrate Chemistry | Stereodirecting Protecting Groups | Electron-withdrawing benzyl groups can control the stereochemical outcome of glycosylation reactions. | Use of trifluoromethyl-benzyl groups to achieve 1,2-cis-selective glycosylation. nih.gov |

Integration with Machine Learning and Artificial Intelligence in Chemical Research and Discovery

The intersection of computational power and chemistry is creating new paradigms for molecular discovery and process optimization. This compound and its derivatives are well-suited to benefit from these emerging technologies.

Property Prediction : Machine learning (ML) models are increasingly used to predict fundamental physicochemical properties like lipophilicity (LogP) and acidity (pKa) for complex molecules, including those containing fluorine. chemrxiv.org AI tools could be trained on datasets of fluorinated compounds to accurately predict the properties of novel derivatives of this compound, accelerating the design of molecules with desired characteristics for pharmaceutical or material science applications. chemrxiv.org

Reaction Optimization : AI can navigate complex reaction spaces to predict optimal conditions, saving significant time and resources. acs.org For instance, ML has been used to map the reaction landscape for the fluorination of diverse alcohols, predicting high-yielding conditions. acs.org Similar models could be developed to optimize the synthesis of this compound or to predict the outcomes of its subsequent transformations, enhancing efficiency and yield.

De Novo Design : AI algorithms can be used for the de novo design of molecules with specific target properties. By providing the desired parameters (e.g., target protein binding affinity, specific fluorescence properties), AI could generate novel molecular structures based on the this compound scaffold, suggesting new and promising candidates for synthesis and testing.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-5-fluorobenzonitrile |

| Hydrogen sulfide |

| Ruthenium |

| 2-bromo-5-fluorobenzotrifluoride |

| 4-azido-(α-CF3)-benzyl resorufin |

| 4-azidobenzyl resorufin |

| 4-azidobenzyl alcohol |

| 4-azidobenzaldehyde |

| 1-azido-4-(1-bromo-2,2,2-trifluoroethyl)benzene |

| Resorufin |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethoxy)benzyl alcohol, and how are substituent positions controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzyl alcohol scaffold. For example:

Trifluoromethoxy Introduction : Use electrophilic trifluoromethylation or coupling reactions (e.g., Ullmann coupling with Cu catalysts) to install the trifluoromethoxy group at the 5-position .

Bromination : Direct bromination at the 2-position via electrophilic aromatic substitution (using Br₂/FeBr₃) or directed ortho-metalation strategies .

Hydroxymethylation : Reduction of a benzyl chloride intermediate (e.g., using NaBH₄) to yield the alcohol .

- Key Considerations : Regioselectivity is controlled by substituent directing effects. The trifluoromethoxy group (-OCF₃) is meta-directing, favoring bromination at the 2-position .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns due to Br and -OCF₃ groups) and confirm the benzyl alcohol structure (δ ~4.6 ppm for -CH₂OH) .

- FTIR : Detect O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M]⁺ at m/z 273.0 for C₈H₆BrF₃O₂) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

- Critical Measures :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr during synthesis) .

- Storage : Keep in airtight containers away from oxidizers and moisture; store at 2–8°C for stability .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the benzyl position) and compare with experimental outcomes .

- Solvent Effects : Use COSMO-RS models to assess solvolysis rates in polar vs. nonpolar solvents .

Q. What strategies optimize regioselectivity in derivatives of this compound?

- Approaches :

- Directed C-H Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install groups at specific positions .

- Protecting Groups : Temporarily block the hydroxyl group (-OH) with silyl ethers (e.g., TBSCl) to direct reactions to the bromine site .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The bulky -OCF₃ group at the 5-position may slow down coupling at the adjacent 4-position .

- Electronic Effects : The electron-withdrawing -Br and -OCF₃ groups activate the benzyl alcohol for nucleophilic displacement (e.g., SN2 with NaN₃ to form an azide derivative) .

Q. What analytical methods resolve discrepancies in physical property data (e.g., solubility, melting point)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points for crystalline batches .

- Hansen Solubility Parameters : Use HSPiP software to predict solubility in untested solvents, validated by experimental saturation tests .

- Case Study : If reported solubility in water conflicts, conduct Karl Fischer titration to quantify hygroscopicity and purity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.